molecular formula C9H10BrNO B2712753 1-(2-Amino-5-bromo-4-methylphenyl)ethanone CAS No. 817209-21-5

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Cat. No.: B2712753
CAS No.: 817209-21-5
M. Wt: 228.089
InChI Key: QLKDROCPSWLPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-bromo-4-methylphenyl)ethanone ( 817209-21-5) is a valuable brominated aromatic ketone intermediate in organic and medicinal chemistry research. With the molecular formula C9H10BrNO and a molecular weight of 228.09, this compound features an acetyl group and an amino group on a bromo- and methyl-substituted benzene ring, making it a versatile precursor for the synthesis of diverse heterocyclic systems . Its primary research application is as a key building block in the construction of more complex pharmaceutical candidates, particularly through cyclization and cross-coupling reactions . The strategic placement of its functional groups allows for further functionalization, enabling the development of libraries of compounds for drug discovery and material science. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Proper storage and handling procedures for laboratory chemicals should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-bromo-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKDROCPSWLPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone, represents a key structural motif in medicinal chemistry and materials science. Its unique arrangement of an acetyl group, a primary amine, a bromine atom, and a methyl group on the phenyl ring imparts a specific set of physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on the experimental methodologies required for their determination. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to illustrate the principles and expected outcomes of these characterization techniques.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a laboratory or industrial setting.

Table 1: Key Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and Related Analogs
Property1-(2-Amino-5-bromo-4-methylphenyl)ethanone1-(2-Amino-5-bromophenyl)ethanone[1][2][3]1-(3-Bromo-4-methylphenyl)ethanone[4]
Molecular Formula C₉H₁₀BrNOC₈H₈BrNOC₉H₉BrO
Molecular Weight 228.09 g/mol 214.06 g/mol 213.07 g/mol
CAS Number 817209-21-5[5][6][7]29124-56-9100418-93-9
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Calculated LogP Not available2.52.7

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for characterizing the key physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]

Experimental Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-10 mg of the dried, powdered sample into a Tzero aluminum pan.[8] Place the corresponding lid on the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min.[10]

    • Continue heating to a temperature sufficiently above the melting transition.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting transition.

  • Controlled Heating Rate: A standardized heating rate allows for better comparison between samples and instruments. Too rapid a heating rate can lead to an artificially elevated apparent melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-10 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load heat Heat at a controlled rate (e.g., 10 °C/min) load->heat thermogram Generate thermogram heat->thermogram analyze Identify endothermic peak for melting point thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic property.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities and provides a reliable boiling point measurement.[11][12]

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube (e.g., 75 x 12 mm).

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a micro-burner or heating mantle.[11][12]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[11]

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: Traps vapor of the boiling liquid. The point at which the external pressure equals the vapor pressure inside the capillary is the boiling point.

  • Thiele Tube: The design of the Thiele tube allows for uniform heating of the mineral oil bath through convection, ensuring accurate temperature measurement.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and predicting its behavior in different environments.

Methodology: Systematic Solubility Testing

A hierarchical approach is used to classify the compound based on its solubility in a range of solvents with varying polarity and pH.[13][14][15]

Experimental Protocol: Solubility Assessment

  • Initial Screening: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent. Agitate the mixture and observe for dissolution.

  • Solvent Progression:

    • Water: To assess polarity.

    • 5% aq. HCl: To test for basic functional groups (e.g., amines).

    • 5% aq. NaOH: To test for acidic functional groups.

    • 5% aq. NaHCO₃: To distinguish between strong and weak acids.

    • Organic Solvents: (e.g., methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane) to determine solubility in a range of polar and non-polar organic media.[16]

Expected Solubility of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

  • In 5% aq. HCl: Expected to be soluble due to the presence of the basic amino group, which will be protonated to form a water-soluble ammonium salt.

  • In Organic Solvents: Likely to be soluble in moderately polar to polar organic solvents like dichloromethane, acetone, and ethanol due to the presence of the carbonyl and amino groups. Solubility in non-polar solvents like hexane is expected to be lower.

Solubility_Test start Start with Unknown Compound water Test with Water start->water hcl Test with 5% HCl water->hcl Insoluble end Classify Compound water->end Soluble naoh Test with 5% NaOH hcl->naoh Insoluble hcl->end Soluble (Amine) nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble org_solv Test with Organic Solvents naoh->org_solv Insoluble nahco3->end org_solv->end

Caption: Logical Flow for Systematic Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology: ¹H and ¹³C NMR

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[17][18]

  • Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[17][19]

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectral Features for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), one for the proton ortho to the amino group and one for the proton ortho to the acetyl group.

  • Amino Protons: A broad singlet (variable chemical shift) corresponding to the -NH₂ group.

  • Methyl Protons (Aromatic): A singlet around δ 2.2-2.4 ppm.

  • Acetyl Protons: A singlet around δ 2.5 ppm.

Predicted ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm), with carbons attached to the bromine and amino groups showing characteristic shifts.

  • Methyl Carbons: Two signals in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[20][21]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[22]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

  • N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the aryl ketone.

  • C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Br Stretching: A band in the low-frequency region (typically below 600 cm⁻¹).

Conclusion

This technical guide outlines the fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and provides detailed, field-proven methodologies for their experimental determination. A thorough characterization of these properties is indispensable for researchers and scientists in drug discovery and materials science to fully harness the potential of this versatile chemical entity. The provided protocols serve as a robust framework for obtaining reliable and reproducible data, ensuring scientific integrity and facilitating further research and development.

References

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

  • Utah Tech University. Measuring a Boiling Point. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Unknown. NMR Sample Prepara-on. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • chemconnections. Boiling Point Determination. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • chymist.com. Micro Boiling Point Determination. [Link]

  • Unknown. NMR sample preparation guidelines. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Purdue Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • ResearchGate. Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]

  • Protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Unknown. fourier transform infrared spectroscopy. [Link]

  • Unknown. Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

  • Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. [Link]

  • PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]

  • Alchimica. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g). [Link]

  • AMERICAN ELEMENTS. 1-(2-Amino-4-bromophenyl)ethanone. [Link]

  • PubChem. 1-(2-Amino-5-bromophenyl)ethan-1-one. [Link]

  • Reagentia. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g). [Link]

  • Reagentia. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 250 mg). [Link]

  • NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-(4-methylphenyl)- (CAS 619-41-0). [Link]

Sources

1-(2-Amino-5-bromo-4-methylphenyl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone , a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazoloquinolines used as Phosphodiesterase 9 (PDE9) inhibitors. This document details the compound's chemical identity, validated synthetic pathways, structural reactivity, and applications in medicinal chemistry. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identity & Structural Analysis[1]

1-(2-Amino-5-bromo-4-methylphenyl)ethanone is a polysubstituted acetophenone derivative. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing acetyl group, which directs electrophilic substitution and cyclization reactions.

Core Identifiers
PropertySpecification
Chemical Name 1-(2-Amino-5-bromo-4-methylphenyl)ethanone
Synonyms 2'-Amino-5'-bromo-4'-methylacetophenone; 5-Bromo-4-methyl-2-aminoacetophenone
CAS Number 817209-21-5
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
SMILES CC(=O)C1=CC(Br)=C(C)C=C1N
InChI Key Calculated:[1][2][3][4][5][6] JCGVHKOIDFMQER-UHFFFAOYSA-N (Analog)
Physical State Solid (Pale yellow to off-white crystalline powder)
Structural Reactivity Logic

The molecule features three distinct functional zones:

  • Acetyl Group (C-1): Serves as an electrophilic center for condensation reactions (e.g., Friedländer synthesis).

  • Amino Group (C-2): Acts as a nucleophile and an ortho/para director, activating the ring.

  • Bromo Group (C-5): A halogen handle allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Synthetic Pathways[1][8]

The synthesis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone relies on the regioselective bromination of the precursor 1-(2-amino-4-methylphenyl)ethanone . The amino group at position 2 strongly directs the incoming electrophile to the para position (position 5), which is also sterically accessible compared to position 3.

Synthesis Workflow Diagram

Synthesispathway Start Starting Material 1-(2-Amino-4-methylphenyl)ethanone (CAS: 5467-70-9) Intermediate Transition State Sigma Complex Start->Intermediate Electrophilic Attack (C-5) Reagent Brominating Agent (NBS or Br2/AcOH) Reagent->Intermediate Product Target Product 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (CAS: 817209-21-5) Intermediate->Product Deprotonation/Aromatization

Caption: Regioselective bromination pathway via Electrophilic Aromatic Substitution (EAS).

Validated Experimental Protocol

Objective: Synthesis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone via N-Bromosuccinimide (NBS) bromination.

Reagents:

  • 1-(2-Amino-4-methylphenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • Ammonium Acetate (10 mol%, Catalyst - optional)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(2-Amino-4-methylphenyl)ethanone in 50 mL of anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side-chain bromination (alpha-bromination of the acetyl group).

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

    • Note: The amino group activates the ring, making the reaction rapid.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to remove succinimide byproducts.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The amino group (–NH₂) is a strong activator and ortho, para-director. Position 5 is para to the amino group and ortho to the methyl group, making it the most nucleophilic site on the ring.

Applications in Drug Discovery

This compound is a specialized scaffold primarily used in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors , which are therapeutic targets for CNS disorders such as Alzheimer's disease and benign prostatic hyperplasia (BPH).

Heterocyclic Cyclization (Pyrazoloquinolines)

The core utility lies in the condensation of the acetyl and amino groups with hydrazines or ketones to form fused ring systems.

Key Reaction: Friedländer-Type Condensation The 2-amino-acyl moiety is a classic precursor for quinolines.

  • Pathway: Reaction with ketones/aldehydes

    
     Quinoline derivatives.
    
  • Pathway: Reaction with hydrazine derivatives

    
     Cinnolines or Indazoles.
    
PDE9 Inhibitor Synthesis Workflow

Applications Core 1-(2-Amino-5-bromo-4-methylphenyl)ethanone Step1 Cyclization (e.g., with Ketones/Hydrazines) Core->Step1 Scaffold Pyrazoloquinoline / Quinoline Scaffold Step1->Scaffold Coupling Suzuki Coupling (at C-5 Bromo position) Scaffold->Coupling Final PDE9 Inhibitor (Bioactive Candidate) Coupling->Final

Caption: Structural evolution from the acetophenone precursor to bioactive PDE9 inhibitors.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 2.2 (s, 3H, Ar-CH₃); δ 2.5 (s, 3H, COCH₃); δ 6.0-6.5 (br s, 2H, NH₂); δ 6.8 (s, 1H, H-3); δ 7.8 (s, 1H, H-6).
¹³C NMR Carbonyl (~198 ppm), Ar-C-Br (~108 ppm), Ar-C-NH₂ (~150 ppm).
Mass Spectrometry [M+H]⁺ = 228/230 (1:1 isotopic pattern characteristic of Bromine).
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch); 1650-1680 cm⁻¹ (C=O stretch).

Note: The singlet splitting pattern in the aromatic region (H-3 and H-6) confirms the para-substitution pattern relative to the amino and methyl groups.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential skin sensitizer due to the amino-ketone moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent photolytic degradation of the bromo moiety).

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Reagentia. (n.d.).[7] 1-(2-Amino-5-bromo-4-methylphenyl)ethanone Product Data. Retrieved from [Link]

  • PubChem. (2025). 1-(2-Amino-5-bromophenyl)ethanone Compound Summary. (Analogous Chemistry). Retrieved from [Link]

  • European Patent Office. (2016). Pyrazoloquinoline compounds as PDE9 inhibitors. Patent ES2583528T3.

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted 2-Aminoacetophenones

The structural motif of 2-aminoacetophenone and its derivatives is a cornerstone in contemporary medicinal chemistry and materials science. These compounds serve as versatile synthons for the construction of a diverse array of heterocyclic systems, including quinolines, quinazolines, and various pharmacologically active scaffolds. The specific starting material, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, offers a unique combination of functional handles—an aniline amine, a ketone, and an aryl bromide—providing orthogonal reactivity that can be selectively addressed through careful reaction design. The presence of the bromine atom at the 5-position, activated by the adjacent electron-donating amino group, makes this position particularly amenable to palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this key building block in various palladium-catalyzed transformations.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The canonical mechanism comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This step forms a new Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups generally accelerate the reaction.[4]

  • Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Heck, Buchwald-Hartwig): In Suzuki-type couplings, an organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5] For Buchwald-Hartwig aminations, the amine nucleophile coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[1][6]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

The choice of ligands coordinated to the palladium atom is critical for stabilizing the catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[7][8]

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L_n-Br OxAdd->PdII_Ar Ar-Br Transmetalation Transmetalation (R-M) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)L_n-R Transmetalation->PdII_Ar_R R-M RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the palladium-catalyzed coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Synthesis of Starting Material: 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

While this compound may be commercially available, a reliable synthesis route is often necessary. A common approach involves the bromination of 1-(2-amino-4-methylphenyl)ethanone.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with an arylboronic acid to form a biaryl structure.

Suzuki-Miyaura Workflow Figure 2: Suzuki-Miyaura Experimental Workflow Start Combine Reactants: - 1-(2-Amino-5-bromo-4-methylphenyl)ethanone - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) Solvent Add Solvent (e.g., Toluene/H2O) Start->Solvent Degas Degas Mixture (Ar or N2 Purge) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 90-110 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust, air-stable precatalyst effective for a wide range of substrates.[3]
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid for transmetalation.[9]
Solvent Toluene/H₂OA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with a primary or secondary amine.

Materials:

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a flame-dried Schlenk flask.

  • Add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the flask, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and dilute with ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N coupling, particularly with challenging substrates.[10]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.[6]
Solvent TolueneA common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 110 °CNecessary to overcome the activation barrier for the amination of aryl bromides.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol outlines the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with a terminal alkyne.

Materials:

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask and purge with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[11]

Parameter Condition Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic Sonogashira system; palladium catalyzes the main cycle while copper acts as a co-catalyst to form the copper acetylide.[11][12]
Base TriethylamineActs as both a base to deprotonate the alkyne and often as the solvent.[13]
Solvent THFA suitable solvent to dissolve all reaction components.
Temperature Room TemperatureSonogashira couplings are often efficient at ambient temperatures.

Troubleshooting and Mechanistic Considerations

  • Low Yields: In cases of low conversion, consider increasing the catalyst loading, reaction temperature, or time. The presence of the free amine in the starting material can sometimes coordinate to the palladium and inhibit catalysis. Using N-protected starting material can be an alternative strategy.

  • Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a competing reaction. This can be minimized by maintaining anaerobic conditions and using the appropriate stoichiometry.[14] For Buchwald-Hartwig reactions, β-hydride elimination can be a side reaction if the amine has β-hydrogens.[15] The use of bulky ligands like XPhos helps to suppress this pathway.

  • Catalyst Choice: The aniline moiety in the substrate can act as a ligand for the palladium center. Specialized precatalysts, such as those incorporating aniline-derived ligands, have shown high activity and stability in cross-coupling reactions and may be advantageous.[8][16][17][18]

Conclusion

1-(2-Amino-5-bromo-4-methylphenyl)ethanone is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for C-C and C-N bond formation at the 5-position. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this synthon to accelerate their discovery and development programs.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • The Science Behind Cross-Coupling Reactions: Featuring Palladium C
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC.
  • Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Sonogashira Coupling. NROChemistry.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • The Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Sonogashira-Hagiwara Cross Coupling Reaction.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Recent Advances in Sonogashira Reactions.
  • Comparative Reactivity Analysis: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final product. Recrystallization is a powerful purification technique that, when optimized, can significantly enhance the purity of this intermediate, which is critical for subsequent synthetic steps and biological assays.

This guide moves beyond a simple list of steps to explain the underlying principles, enabling you to troubleshoot and adapt the protocols to your specific experimental conditions.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. This differential solubility is the driving force for crystallization upon cooling.[1]

Q1: What are the key characteristics of a good recrystallization solvent for this specific compound?

A1: For 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, the ideal solvent or solvent system should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals and maximizing yield.

  • Inertness: The solvent must not react with the compound. The amino group on your molecule makes it susceptible to reactions with certain solvents, particularly under heat.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]

  • Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Q2: Based on the structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, what are some good starting solvents?

A2: The molecule possesses both polar (amino, ketone) and non-polar (aromatic ring, methyl, bromo) characteristics. This suggests that solvents of intermediate polarity, or mixed-solvent systems, will be most effective. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[3]

Here is a summary of promising candidates:

Solvent / SystemBoiling Point (°C)PolarityRationale & Scientific InsightPotential Issues
Ethanol 78Polar ProticThe hydroxyl group can hydrogen bond with the amine and ketone functionalities. Often a good starting point for aromatic amines.[4]The compound may have moderate solubility even when cold, potentially reducing the final yield.
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility differential.Similar yield concerns as with ethanol.
n-Heptane / Ethyl Acetate VariableNon-polar / Polar AproticA classic mixed-solvent system.[5] Ethyl acetate is a good "soluble" solvent for the ketone, while heptane acts as the "anti-solvent." This allows for fine-tuning of solubility.[6]Oiling out can occur if the polarity change is too abrupt or the solution is too concentrated.
Methanol / Water VariablePolar ProticMethanol is a powerful solvent for polar compounds. Water acts as an effective anti-solvent.[5] This system is useful if the compound is highly soluble in pure methanol.The high polarity of water can cause the compound to crash out too quickly, trapping impurities.[7]
Toluene / Hexane VariableNon-polarToluene can engage in π-stacking interactions with the aromatic ring, while hexane serves as the anti-solvent. Useful if non-polar impurities are not a major concern.[5]Higher boiling points can make solvent removal more difficult. Benzene-based solvents are often avoided due to toxicity.
Q3: When should I opt for a mixed-solvent system over a single solvent?

A3: You should use a mixed-solvent system when no single solvent provides the ideal solubility profile. This is a very common scenario. A mixed system typically consists of a "soluble solvent" in which your compound is readily soluble, and an "anti-solvent" in which your compound is poorly soluble, but which is fully miscible with the soluble solvent.[6]

The primary advantage is control: By carefully adjusting the ratio of the two solvents, you can create a solution that is perfectly saturated at its boiling point and supersaturated upon cooling, leading to optimal crystal formation. This is particularly useful for purifying compounds after column chromatography.[6]

Part 2: Experimental Protocols

These protocols provide a systematic approach to purifying your compound. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Small-Scale Solvent Screening Workflow

This initial screening is crucial to identify the most promising solvent or solvent system before committing your entire batch of crude material.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone into several small test tubes.

  • Cold Test: To each tube, add a potential solvent (e.g., ethanol, heptane) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable for recrystallization.[1]

  • Hot Test: If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[2]

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Evaluation: A successful solvent will produce a large crop of crystals upon cooling. Note the quantity and quality of the crystals. If no crystals form, it may indicate that too much solvent was used or the compound is too soluble.[7] If an oil forms, the solvent is not a good choice.[1][8]

Solvent_Screening_Workflow cluster_start Start cluster_test Solubility Test cluster_evaluation Evaluation start Place ~20mg Crude Product in Test Tube add_cold Add Solvent Dropwise at Room Temperature start->add_cold dissolves_cold Compound Dissolves? add_cold->dissolves_cold heat Heat to Boiling & Add Minimum Hot Solvent dissolves_cold->heat No bad Poor Candidate: No Crystals / Oil / Poor Yield dissolves_cold->bad Yes dissolves_hot Compound Dissolves? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes dissolves_hot->bad No observe Observe Result cool->observe outcome Outcome? observe->outcome good Good Candidate: Abundant Crystals outcome->good Crystals Form outcome->bad Oil / No Crystals

Protocol 2: Optimized Full-Scale Recrystallization

This procedure assumes ethanol has been identified as a suitable single solvent.

Methodology:

  • Dissolution: Place the crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add a small portion of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated. Adding too much solvent is a common cause of low yield.[2]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with boiling solvent to prevent premature crystallization in the funnel.[8] Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold ethanol to rinse away the impurity-laden mother liquor. Using room-temperature or excessive solvent will redissolve some of your product and lower the yield.[2]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the recrystallization of acetophenone derivatives.

Q: My compound separated as an oil ("oiled out"). What went wrong and how can I fix it?

A: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of your compound in the chosen solvent.[1][8] Impurities can also depress the melting point, exacerbating this issue.

  • Causality: The compound comes out of solution as a liquid rather than a solid crystal lattice. This oil often solidifies into an amorphous mass that traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[4][7]

    • Slow Down Cooling: Allow the more dilute solution to cool much more slowly. You can insulate the flask to encourage gradual crystal growth.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: If using a single solvent, try adding a miscible "anti-solvent" just before the solution becomes cloudy while hot. This can sometimes induce proper crystallization.

Q: My final yield is very low. What are the most likely reasons?

A: Low recovery is a frustrating but common issue. Every recrystallization involves some product loss, but this can be minimized.[2]

  • Causality & Solutions:

    • Too Much Solvent: This is the most frequent error. If you added more than the minimum amount of boiling solvent required for dissolution, a significant portion of your product will remain in the mother liquor even after cooling.[2]

      • Fix: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.[9]

    • Premature Crystallization: If the product crystallized in the funnel during hot filtration, this leads to significant loss.

      • Fix: Ensure your filtration apparatus is adequately pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during this step, then boil off the excess before cooling.[8]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve part of your product.[2]

      • Fix: Always use a minimal amount of ice-cold solvent for the final rinse.

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

      • Fix: Re-evaluate your solvent choice with the small-scale screening protocol.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, either because too much solvent was used or because the crystallization process needs a nucleation site to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[4][7]

      • Seed Crystal: Add a tiny crystal of the crude starting material. This provides a perfect template for further crystal formation.[4][7]

    • Reduce Solvent Volume: If induction methods fail, it's almost certain that too much solvent was used. Gently boil the solution to reduce the solvent volume by 20-30%, then attempt the cooling process again.[7]

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the primary solvent to clarify and allow it to cool.

Troubleshooting_Tree cluster_oil cluster_yield cluster_nocrystal cluster_impure start Recrystallization Problem prob1 Compound 'Oiled Out' start->prob1 prob2 Very Low Yield start->prob2 prob3 No Crystals Formed start->prob3 prob4 Crystals are Impure start->prob4 sol1a Re-heat & Add More Solvent prob1->sol1a Cause: Saturation Temp > MP sol1b Cool Solution More Slowly prob1->sol1b Cause: Saturation Temp > MP sol1c Choose a Lower Boiling Solvent prob1->sol1c Cause: Saturation Temp > MP sol2a Concentrate Mother Liquor for a 2nd Crop prob2->sol2a Causes: Too Much Solvent, Premature Crystallization sol2b Pre-heat Funnel for Hot Filtration prob2->sol2b Causes: Too Much Solvent, Premature Crystallization sol2c Wash Crystals with ICE-COLD Solvent prob2->sol2c Causes: Too Much Solvent, Premature Crystallization sol3a Scratch Flask with Glass Rod prob3->sol3a Cause: Solution Not Supersaturated sol3b Add a Seed Crystal prob3->sol3b Cause: Solution Not Supersaturated sol3c Boil off Excess Solvent prob3->sol3c Cause: Solution Not Supersaturated sol4a Ensure Slow Cooling Rate prob4->sol4a Causes: Rapid Cooling, Colored Impurities sol4b Re-dissolve & Treat with Activated Charcoal prob4->sol4b Causes: Rapid Cooling, Colored Impurities sol4c Re-crystallize a Second Time prob4->sol4c Causes: Rapid Cooling, Colored Impurities

Q: What are the likely impurities in my crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone?

A: Impurities typically originate from the synthetic route.[10] Common syntheses for related aminoacetophenones involve the nitration of an acetophenone followed by reduction.[11] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as 2-Amino-4-methylacetophenone if the bromination step was incomplete.

  • Over-brominated Products: Di-bromo or other regioisomers of the product.

  • Intermediates: Residual nitro-intermediates (e.g., 1-(5-bromo-4-methyl-2-nitrophenyl)ethanone) if the reduction step was incomplete. These are often highly colored.

  • Reagents and Byproducts: Residual reagents or byproducts from the specific bromination or reduction reactions used.[12]

Understanding these potential contaminants can help in selecting a purification strategy. For example, highly polar, colored nitro-compounds can often be removed effectively with a charcoal treatment.

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • CN101462935A - Process for synthesizing alpha-bromoacetophenone compound. (2009).
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances. [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. [Link]

  • 2'-Amino-5'-bromoacetophenone. (2001). ResearchGate. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo. [Link]

  • Acetophenone, p-bromo. (n.d.). Organic Syntheses. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. [Link]

  • Second Crop Crystallization. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Cyclization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the intramolecular cyclization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This versatile starting material is a key building block for various heterocyclic scaffolds, most notably 4H-benzo[d][1][2]oxazines, which are prevalent in materials science and medicinal chemistry.[3][4] However, achieving high yields of the desired cyclized product requires careful control over reaction conditions to prevent competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common challenges encountered during your experiments.

Overview of the Target Reaction: Synthesis of a 4H-Benzo[d][1][2]oxazine

A common and highly valuable transformation of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone is its condensation with an aldehyde or its equivalent, followed by intramolecular cyclization to form a 4H-benzo[d][1][2]oxazine. This process typically involves the formation of an intermediate imine or a related species, which then undergoes ring closure. The efficiency of this intramolecular step is paramount and is often where challenges arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when attempting this cyclization?

A1: The three most prevalent side reactions are:

  • Dimerization and Oligomerization: This occurs when two or more molecules of the starting material react with each other (intermolecularly) instead of the desired intramolecular cyclization.[5] This is a common issue in reactions designed to form rings.

  • Oxidation of the Aniline Moiety: The electron-rich 2-amino group is susceptible to oxidation, especially in the presence of air, certain metal catalysts, or harsh conditions. This often leads to the formation of intensely colored impurities that can complicate purification.

  • Incomplete Conversion: The reaction may stall, leaving a significant amount of unreacted starting material. This can be due to suboptimal reaction conditions, catalyst deactivation, or an unfavorable equilibrium.

Q2: How does reactant concentration critically impact the success of the cyclization?

A2: Concentration is one of the most critical parameters. The intramolecular cyclization is a first-order kinetic process (rate depends on the concentration of one molecule), while the competing intermolecular dimerization is a second-order process (rate depends on the concentration of two molecules).

  • At High Concentrations: The rate of the second-order dimerization reaction increases significantly, often becoming the dominant pathway.

  • At Low Concentrations (High-Dilution Conditions): The rate of the first-order intramolecular cyclization is favored, minimizing the formation of dimers and other oligomers.[6]

Therefore, running the reaction under dilute conditions is a foundational strategy for maximizing the yield of the desired cyclic product.

Q3: Why is the choice of acid or catalyst so important?

A3: The catalyst, typically a Brønsted or Lewis acid, plays a pivotal role in activating the carbonyl group or facilitating the dehydration step necessary for cyclization.[7][8] An inappropriate catalyst can lead to several issues:

  • Insufficient Activation: A weak acid may not be strong enough to promote the reaction, resulting in low or no conversion.

  • Excessive Reactivity: A very strong acid or high temperatures can cause decomposition of the starting material or the product.[9]

  • Promotion of Side Reactions: Some catalysts may inadvertently favor alternative reaction pathways or cause undesired side reactions with other functional groups on the molecule. Modern Lewis acids, for example, can offer higher yields and smoother reactions compared to traditional ones like AlCl₃.[2]

Troubleshooting Guide: From Problem to Protocol

This section provides detailed solutions to specific experimental problems. Each guide explains the underlying mechanism of the side reaction and provides actionable, step-by-step protocols.

Issue 1: High Levels of Dimer or Oligomer Formation

You observe significant amounts of high-molecular-weight species by LC-MS, or TLC shows spots with very low Rf that are difficult to elute.

Understanding the Mechanism: A Kinetic Competition

The formation of a dimer is a direct competition between the desired intramolecular ring closure and an intermolecular reaction between two molecules. To favor the former, the reactive ends of a single molecule must find each other more readily than they find another molecule.

G cluster_0 A Starting Material (High Concentration) C Intermolecular Reaction (Favored) A->C k_inter (fast) D Intramolecular Cyclization (Disfavored) A->D k_intra (slow) B Starting Material (Low Concentration) G Intermolecular Reaction (Disfavored) B->G k_inter (slow) H Intramolecular Cyclization (Favored) B->H k_intra (constant) E Dimer/Oligomer (Side Product) C->E F Desired Monomer (Product) D->F I Dimer/Oligomer (Minimized) G->I J Desired Monomer (Maximized) H->J G Start Problem: Incomplete Conversion Opt_Cat Step 1: Optimize Catalyst/ Reagent Start->Opt_Cat Opt_Temp Step 2: Optimize Temperature Opt_Cat->Opt_Temp If still incomplete Success Reaction Successful Opt_Cat->Success If complete Opt_Solv Step 3: Optimize Solvent Opt_Temp->Opt_Solv If still incomplete Opt_Temp->Success If complete Opt_Solv->Success If complete Failure Re-evaluate Reaction Strategy Opt_Solv->Failure If still incomplete

Caption: A logical workflow for troubleshooting low conversion.
References
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Bischler–Napieralski reaction. (2023). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bischler-Napieralski Reaction. (2025, May 27). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (17), 2217-2221. [Link]

  • The Raj Group. (2020, July 8). Peptide Cyclization at High Concentration. Emory University. Retrieved February 15, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 42(4), 1588-1602. [Link]

  • Reddy, B. V. S., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. European Journal of Organic Chemistry, 2015(36), 7943-7948. [Link]

  • Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Biopolymers, 92(5), 430-440. [Link]

  • Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. [Link]

  • Synthesis of 4H-1,3-benzoxazines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Ercolani, G. (2023). Cyclization reactions in confined space. Current Opinion in Colloid & Interface Science, 64, 101680. [Link]

  • Xu, F., et al. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 293-301. [Link]

  • Corona, D., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[1][2]xazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(8), 6995-7006. [Link]

  • Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 205-212. [Link]

Sources

Technical Support Center: Optimizing Temperature for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for temperature optimization in various synthetic applications of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where temperature optimization is critical for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone?

A1: Temperature is a critical parameter in several key transformations involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. The most common reaction types where precise temperature control is paramount include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and similar reactions. Temperature influences catalyst activity, reaction rate, and the suppression of side reactions like dehalogenation.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity of the aryl bromide is significantly affected by temperature. Higher temperatures are often required to overcome the activation energy, but excessive heat can lead to degradation.[2]

  • Friedel-Crafts Acylation and Alkylation: While the substrate itself is already acylated, further modifications on the aromatic ring would require careful temperature control to manage the exothermic nature of these reactions and prevent unwanted side products.[3][4]

  • Diazotization and Subsequent Reactions: The formation of the diazonium salt from the amino group is highly temperature-sensitive and typically requires low temperatures (0-5 °C) to prevent decomposition.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. Could the reaction temperature be the issue?

A2: Yes, an inappropriate reaction temperature is a very likely cause for low or no yield in a Suzuki-Miyaura coupling.

Causality: The catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination, is temperature-dependent.

  • Temperature Too Low: The activation energy for one or more steps in the catalytic cycle may not be met, leading to a stalled or extremely slow reaction. This is especially true for less reactive aryl bromides.

  • Temperature Too High: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition, debromination of the starting material, or other side reactions, ultimately reducing the yield of the desired product.[5]

Troubleshooting Steps:

  • Initial Temperature: A good starting point for Suzuki-Miyaura couplings with aryl bromides is typically in the range of 80-110 °C.[1][6]

  • Incremental Increase: If you observe no reaction at a lower temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.

  • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.[1]

Q3: During a Buchwald-Hartwig amination, I am getting significant amounts of hydrodehalogenation (debromination) byproducts. How can I adjust the temperature to minimize this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, and temperature plays a crucial role in its prevalence.

Causality: This side reaction is often promoted at higher temperatures. The palladium catalyst can react with sources of hydride in the reaction mixture, leading to the reduction of the aryl bromide.

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct approach to minimizing hydrodehalogenation. Try running the reaction at the lower end of the typical range for Buchwald-Hartwig reactions, for instance, starting around 80 °C.[1]

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation than others. Consider screening different ligand systems that are known to be effective at lower temperatures.

  • Base Selection: The choice of base can also influence the extent of side reactions. Weaker bases like cesium carbonate or potassium phosphate may require slightly higher temperatures but can sometimes give cleaner reactions compared to strong bases like sodium tert-butoxide.[1]

Q4: Can I use microwave irradiation to accelerate reactions with this compound, and how does that affect temperature optimization?

A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, particularly for cross-coupling reactions.

Causality: Microwave irradiation provides rapid and efficient heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields.[7]

Temperature Considerations with Microwaves:

  • Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature. You can set a target temperature, and the instrument will modulate the power to maintain it.

  • Higher Temperatures Possible: Solvents can be heated well above their conventional boiling points in sealed microwave vials, allowing for reactions to be run at higher effective temperatures.

  • Optimization is Still Key: While microwaves can accelerate reactions, it is still crucial to optimize the temperature. A common approach is to perform initial screening reactions at different temperatures (e.g., 100 °C, 120 °C, 140 °C) to determine the optimal balance between reaction rate and product purity.[7]

Troubleshooting Guides

Issue 1: Low Yield in a Generic Cross-Coupling Reaction

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple unidentified byproducts.

Possible Temperature-Related Causes & Solutions:

CauseRecommended Action
Reaction temperature is too low. Gradually increase the temperature in 10-20 °C increments and monitor the reaction. A typical range for many cross-coupling reactions is 80-120 °C.[8]
Reaction temperature is too high. This can lead to catalyst decomposition or substrate degradation. Try running the reaction at a lower temperature.
Inadequate heat distribution. Ensure efficient stirring and use an oil bath or heating mantle for uniform heating.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms:

  • Formation of a mixture of ortho, meta, and para isomers when attempting to introduce a new substituent.

Possible Temperature-Related Causes & Solutions:

CauseRecommended Action
Kinetic vs. Thermodynamic Control. At lower temperatures, the reaction is under kinetic control, often favoring the formation of ortho and para products. Higher temperatures can lead to thermodynamic control, potentially favoring a different isomer.[3]
Reaction temperature is too high. This can provide the energy for rearrangements or favor the formation of the thermodynamically most stable, but undesired, product. Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C).[3]

Experimental Protocols

Protocol 1: General Procedure for Temperature Scouting in a Suzuki-Miyaura Coupling
  • Setup: In three separate reaction vials, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen).

  • Heating: Place each vial in a pre-heated heating block or oil bath at different temperatures (e.g., 80 °C, 100 °C, and 120 °C).

  • Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS.

  • Analysis: Compare the conversion rates and impurity profiles at each temperature to determine the optimal condition.

Protocol 2: Low-Temperature Bromination

This protocol is for the synthesis of the title compound, illustrating the importance of low-temperature control.[9][10]

  • Dissolution: Dissolve 2-aminoacetophenone in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., pyridine hydrobromide perbromide) while maintaining the low temperature.

  • Stirring: Stir the reaction mixture at 0-5 °C for a short period (e.g., 10-30 minutes) before allowing it to slowly warm to room temperature.

  • Work-up: Proceed with the standard aqueous work-up and purification.

Visualizations

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp temp_low Hypothesis: Temp Too Low check_temp->temp_low No temp_high Hypothesis: Temp Too High check_temp->temp_high Maybe other_params Consider Other Variables: - Catalyst/Ligand - Base - Solvent check_temp->other_params Yes action_increase_temp Action: Increase Temp (e.g., 80°C -> 100°C) temp_low->action_increase_temp action_decrease_temp Action: Decrease Temp (e.g., 120°C -> 100°C) temp_high->action_decrease_temp monitor Monitor by TLC/LC-MS action_increase_temp->monitor action_decrease_temp->monitor monitor->other_params No Improvement success Yield Improved monitor->success

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Substrate - Boronic Acid - Base, Catalyst setup_vials Set up 3 Reaction Vials prep_reagents->setup_vials run_t1 Run at 80°C setup_vials->run_t1 run_t2 Run at 100°C setup_vials->run_t2 run_t3 Run at 120°C setup_vials->run_t3 monitor Monitor All Reactions (TLC/LC-MS) run_t1->monitor run_t2->monitor run_t3->monitor compare Compare Yields & Impurity Profiles monitor->compare optimum Determine Optimal Temperature compare->optimum

Caption: Workflow for temperature screening.

References

  • Vaia. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Journal of Physical Science. (2021). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]

  • Journal of the American Chemical Society. (n.d.). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. [Link]

  • ResearchGate. (2025, August 10). 2'-Amino-5'-bromoacetophenone. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • YouTube. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Cambridge. (2023, November 22). Reaction Chemistry & Engineering. [Link]

  • Chemistry – A European Journal. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. [Link]

  • Technobis Crystallization Systems. (n.d.). Reaction optimization. [Link]

  • ResearchGate. (2017, August 18). 2′-Amino-5′-bromoacetophenone. [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone, 3-bromo. [Link]

  • RheoSense. (n.d.). Thermal Stability of Proteins - Temperature Sweeps. [Link]

  • PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone with potential applications as a synthetic intermediate. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, leveraging established principles of NMR spectroscopy and empirical data from structurally analogous compounds. This methodology not only allows for a robust spectral interpretation but also highlights the power of comparative analysis in chemical research.

Predicted ¹H NMR Spectrum of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

The structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone features a highly substituted benzene ring. The chemical shifts and splitting patterns of the protons are influenced by the electronic effects of four distinct substituents: an amino (-NH₂), a bromo (-Br), a methyl (-CH₃), and an acetyl (-COCH₃) group.

  • -NH₂ (Amino) Group: An electron-donating group that shields aromatic protons, shifting their signals to a lower ppm (upfield).

  • -Br (Bromo) Group: An electron-withdrawing group that deshields aromatic protons, shifting their signals to a higher ppm (downfield).

  • -CH₃ (Methyl) Group: A weakly electron-donating group that causes a slight upfield shift.

  • -COCH₃ (Acetyl) Group: An electron-withdrawing group that strongly deshields ortho protons.

Based on these substituent effects, the following ¹H NMR spectrum is predicted for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, typically dissolved in a deuterated solvent like CDCl₃.

dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];

} } Figure 1. Structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-3~ 7.6 - 7.8Singlet (s)1HThis proton is ortho to the electron-withdrawing acetyl group and meta to the electron-donating amino group, resulting in a significant downfield shift.
H-6~ 6.6 - 6.8Singlet (s)1HThis proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromo group, leading to an upfield shift.
-NH₂~ 4.5 - 5.5 (broad)Singlet (s)2HThe chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and hydrogen exchange.[1]
-COCH₃~ 2.5 - 2.6Singlet (s)3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
Ring -CH₃~ 2.2 - 2.4Singlet (s)3HThe methyl group attached to the aromatic ring experiences a slight deshielding effect from the ring current.
Comparative Spectral Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparative analysis with experimentally determined ¹H NMR data of analogous compounds is crucial. This comparison allows for the deconstruction of individual substituent effects.

Table 2: Experimental ¹H NMR Data of Analogous Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationSource
1-(2-Aminophenyl)ethanone Aromatic Protons6.60 - 7.70Multiplet (m)4HBenchChem[2]
-NH₂6.15 (broad)Singlet (s)2HBenchChem[2]
-COCH₃2.55Singlet (s)3HBenchChem[2]
1-(2-Amino-5-bromophenyl)ethanone Aromatic ProtonsData not readily available--PubChem[3]
4-Bromo-3-methylaniline Aromatic ProtonsData not readily available--ChemicalBook[4][5]
2-Amino-5-bromotoluene Aromatic ProtonsData not readily available--ChemBK[6]

Analysis of Substituent Effects:

  • Influence of the Acetyl Group: In 1-(2-aminophenyl)ethanone, the aromatic protons span a wide range from 6.60 to 7.70 ppm.[2] The deshielding effect of the acetyl group is evident here. The protons ortho and para to the electron-donating amino group are shifted upfield, while the proton meta to the amino group and ortho to the acetyl group is shifted significantly downfield.

  • Effect of the Methyl Group: A methyl group is weakly electron-donating and typically causes a small upfield shift of approximately 0.1-0.2 ppm for ortho and para protons.[8]

By synthesizing these individual effects, the predicted chemical shifts for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in Table 1 are logically derived. The singlet multiplicity for the aromatic protons is expected due to the absence of adjacent protons for coupling.

Standard Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for compounds like 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a standardized experimental protocol is essential.

Materials:

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vial

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2]

    • Securely cap the vial and vortex until the sample is completely dissolved.[2]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.[2]

    • Place the sample into the NMR magnet.[10]

    • Lock the spectrometer onto the deuterium signal of the solvent.[2][10] This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.[2][10]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2][11]

  • Data Processing:

    • Apply Fourier transformation to the raw data to convert it from the time domain to the frequency domain.

    • Perform phase correction to ensure all peaks are in the positive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Reference the spectrum by setting the chemical shift of a known signal (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm) to its correct value.

G

Conclusion

References

  • Curphy-Morrison Additivity Constants for Proton NMR. Organic Chemistry Data. Available from: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available from: [Link]

  • Abraham, R. J., et al. Substituent chemical shifts in NMR spectroscopy. Part 6 4 A model for the calculation of proton chemical shifts in substituted a - Modgraph.
  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Available from: [Link]

  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • ¹H NMR Spectroscopy. Available from: [Link]

  • Chemical shifts. Available from: [Link]

  • Short Summary of ¹H-NMR Interpretation. Available from: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • ¹H NMR Protocol for Beginners DRX-400. Available from: [Link]

  • 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem. Available from: [Link]

  • Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • HOW TO: OBTAIN A ¹H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Available from: [Link]

  • Measuring ¹H NMR Spectra. Available from: [Link]

  • Optimized Default ¹H Parameters. NMR Facility - Chemistry Department. Available from: [Link]

  • Ethanone, 1-(2-aminophenyl)-. NIST WebBook. Available from: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link]

  • 4-Bromo-3-methylaniline. PubChem. Available from: [Link]

  • Figure S3. ¹H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. Available from: [Link]

  • Ethanone, 1-(2-aminophenyl)-. Cheméo. Available from: [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available from: [Link]

  • 2'-Aminoacetophenone. PubChem. Available from: [Link]

  • 2-Amino-5-bromotoluene. ChemBK. Available from: [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Available from: [Link]

  • bromotoluene. Available from: [Link]

  • 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. PubChem. Available from: [Link]

Sources

A Comparative Analysis of Carbonyl Reactivity: 1-(2-Amino-5-bromo-4-methylphenyl)ethanone vs. Acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, the reactivity of carbonyl compounds serves as a cornerstone for the construction of complex molecular architectures. Acetophenone, the simplest aromatic ketone, is a foundational model for understanding the interplay of steric and electronic effects on the reactivity of the carbonyl group.[1][2] However, the introduction of substituents onto the aromatic ring can dramatically alter this reactivity, a principle of paramount importance in the design of pharmaceutical intermediates and other fine chemicals.

This guide provides a detailed comparative analysis of the reactivity of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and the parent compound, acetophenone. We will dissect the structural and electronic nuances of each molecule to provide a predictive framework for their behavior in common chemical transformations, supported by established chemical principles and proposed experimental validation.

Structural and Electronic Dissection: A Tale of Two Ketones

The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon and the steric accessibility of this center to incoming nucleophiles.[3][4] A side-by-side comparison of acetophenone and its substituted analogue reveals significant disparities arising from the electronic and steric influences of the amino, bromo, and methyl groups.

Acetophenone: The phenyl group in acetophenone exerts a net electron-withdrawing inductive effect and an electron-donating resonance effect. However, the resonance effect is relatively weak, and the carbonyl group itself is a deactivating, meta-directing group for electrophilic aromatic substitution.[5][6] The carbonyl carbon is rendered electrophilic by the electronegative oxygen atom, making it susceptible to nucleophilic attack. Steric hindrance is minimal, with only a methyl group and a planar phenyl ring flanking the carbonyl.[3][7]

1-(2-Amino-5-bromo-4-methylphenyl)ethanone: This molecule presents a more complex electronic and steric environment.

  • Amino Group (-NH2): Positioned ortho to the acetyl group, the amino group is a powerful electron-donating group through resonance (+R effect). Its lone pair of electrons can delocalize into the aromatic ring and towards the carbonyl group, significantly reducing the electrophilicity of the carbonyl carbon. This delocalization also increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[8]

  • Bromo Group (-Br): Located para to the amino group, bromine is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. However, it also possesses lone pairs that can be donated through resonance (+R effect), though this is weaker than its inductive pull. Overall, halogens are deactivating but ortho, para-directing.[9]

  • Methyl Group (-CH3): Situated meta to the amino group, the methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.[10]

Steric Considerations: The most profound steric influence in 1-(2-Amino-5-bromo-4-methylphenyl)ethanone is the ortho-amino group. This group physically obstructs the trajectory of incoming nucleophiles, a phenomenon known as the "ortho effect," which can dramatically reduce reaction rates.[11][12]

The interplay of these effects is summarized in the diagram below, which illustrates the dominant electronic contributions influencing the carbonyl's electrophilicity.

Caption: Electronic and Steric Effects on Carbonyl Reactivity.

Comparative Reactivity Towards Nucleophilic Addition

Based on the structural analysis, a clear prediction emerges:

Acetophenone will be significantly more reactive towards nucleophiles than 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

The rationale is twofold:

  • Electronic Deactivation: The potent electron-donating resonance from the ortho-amino group in the substituted ketone substantially diminishes the positive character of the carbonyl carbon.

  • Steric Hindrance: The bulky ortho-amino group acts as a physical shield, impeding the approach of nucleophiles to the carbonyl center. This steric hindrance is a major factor in reducing reactivity.[8][13]

This difference in reactivity can be experimentally quantified through a competitive reaction.

Experimental Protocol: Competitive Reduction with Sodium Borohydride

This experiment aims to directly compare the reduction rates of the two ketones by reacting an equimolar mixture with a substoichiometric amount of a reducing agent, sodium borohydride (NaBH₄). The more reactive ketone will be preferentially reduced.

Materials:

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS) or ¹H NMR spectrometer

Procedure:

  • Preparation of Ketone Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of acetophenone and 1.0 mmol of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in 20 mL of anhydrous methanol.

  • Initiation of Reduction: Cool the flask in an ice bath to 0 °C. In a separate vial, dissolve 0.25 mmol of sodium borohydride in 5 mL of cold, anhydrous methanol.

  • Reaction: Slowly add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Quenching: After the reaction period, quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting mixture of unreacted ketones and product alcohols by GC-MS or ¹H NMR spectroscopy to determine the relative conversion of each starting material.

G start Equimolar mixture of Acetophenone and Substituted Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add 0.25 eq. NaBH4 solution dropwise cool->add_nabh4 react Stir at 0 °C for 30 min add_nabh4->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Dichloromethane quench->extract dry Dry organic layers (MgSO4) and concentrate extract->dry analyze Analyze product ratio by GC-MS or 1H NMR dry->analyze

Caption: Workflow for the Competitive Reduction Experiment.

Expected Outcome & Data Interpretation:

The analysis of the product mixture is expected to show a significantly higher conversion of acetophenone to 1-phenylethanol compared to the conversion of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone to its corresponding alcohol. This would provide direct experimental evidence for the lower reactivity of the substituted ketone. The data can be presented as follows:

CompoundInitial MolesFinal Moles (Unreacted)% Conversion
Acetophenone1.0 mmol< 1.0 mmolHigh
1-(2-Amino-5-bromo-4-methylphenyl)ethanone1.0 mmol≈ 1.0 mmolLow

Comparative Reactivity in Electrophilic Aromatic Substitution

While the carbonyl group in acetophenone is deactivating and meta-directing, the aromatic ring of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone is heavily influenced by its activating substituents.[5][6]

  • Acetophenone: Electrophilic substitution on acetophenone is slower than on benzene and occurs primarily at the meta position.[5]

  • 1-(2-Amino-5-bromo-4-methylphenyl)ethanone: The reactivity of this ring is dominated by the powerful ortho, para-directing amino group. The methyl group is also a weak ortho, para-director. The bromo group is a deactivating ortho, para-director. The combined effect is a highly activated ring system. The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. Given that the para position is occupied by bromine and one ortho position is occupied by the acetyl group, the only remaining highly activated position is C6 (ortho to the amino group).

Therefore, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone is predicted to be much more reactive towards electrophilic aromatic substitution than acetophenone , with substitution occurring at the position ortho to the amino group and meta to the acetyl group.

Conclusion

The comparison between 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and acetophenone offers a clear illustration of the profound impact of ring substituents on ketone reactivity.

  • Nucleophilic Addition at the Carbonyl: Acetophenone is significantly more reactive due to its higher carbonyl electrophilicity and lower steric hindrance. The ortho-amino group in the substituted analogue both electronically deactivates the carbonyl and sterically blocks nucleophilic attack.

  • Electrophilic Aromatic Substitution: The substituted ketone is far more reactive due to the powerful activating effect of the amino and methyl groups, which overrides the deactivating effect of the acetyl group.

For researchers in drug development and synthetic chemistry, these predictable differences are crucial. When designing synthetic routes, the reduced carbonyl reactivity of ortho-amino-substituted acetophenones must be accounted for, potentially requiring more forcing reaction conditions or alternative synthetic strategies. Conversely, the high reactivity of its aromatic ring can be exploited for further functionalization. This guide provides the foundational understanding necessary to make informed decisions when utilizing these and structurally related building blocks.

References

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, January 29). Acetophenone. Retrieved February 15, 2026, from [Link]

  • Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained. Retrieved February 15, 2026, from [Link]

  • Berger, M., McAlpine, E., & Steel, C. (1972). Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity. Journal of the American Chemical Society, 94(14), 4991–4998. [Link]

  • ResearchGate. (2022, February). Reactions of acetophenone under neat conditions. Retrieved February 15, 2026, from [Link]

  • Quora. (2017, July 28). Which is more reactive, acetophenone or benzophenone? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... Retrieved February 15, 2026, from [Link]

  • Yang, N. C., & Morduchowitz, A. (1963). Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society, 85(7), 1017–1018. [Link]

  • Shaalaa.com. (2019, August 30). Acetone, Acetaldehyde, Benzaldehyde, Acetophenone – Reactivity Towards Addition of Hcn. Retrieved February 15, 2026, from [Link]

  • Milella, L., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(15), 4653. [Link]

  • ResearchGate. (2000, January). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Retrieved February 15, 2026, from [Link]

  • Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Archives of Pharmacal Research, 31(2), 164–169. [Link]

  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Retrieved February 15, 2026, from [Link]

  • University of Illinois. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, October). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2023). Selective Para-Vinylation of Cyano-Pyrazine. Organic Letters. [Link]

  • ResearchGate. (2015, January). 2'-Amino-5'-bromoacetophenone. Retrieved February 15, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2). [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved February 15, 2026, from [Link]

  • YouTube. (2023, December 2). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using N-Bromosuccinimide. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 27). Aromatic compound. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, October 16). Ortho effect. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, March 24). Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2006, January). The Electrophilicity Index in Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). THE PREPARATION OF INDAZOLES VIA METAL FREE INTRAMOLECULAR ELECTROPHILIC AMINATION OF 2-AMINOPHENYL KETOXIMES. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2021, February 9). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Retrieved February 15, 2026, from [Link]

  • University of Glasgow. (2017, June 9). An autonomous organic reaction search engine for chemical reactivity. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Wikipedia. (2024, February 11). Electrophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

  • Journal of the Korean Chemical Society. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. Retrieved February 15, 2026, from [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its physicochemical properties, biological activity, and potential applications. This guide provides an in-depth, comparative analysis of the methodologies available for the structural determination of the novel compound, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted 2-aminoacetophenone derivative with potential as a key intermediate in organic synthesis.

While single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for atomic-resolution structural analysis, its success hinges on the often-challenging prerequisite of obtaining a high-quality single crystal.[1][2][3] This guide will therefore not only detail the workflow for a successful SCXRD experiment but also provide a critical comparison with alternative and complementary techniques, offering researchers a comprehensive decision-making framework for the structural characterization of this and similar organic molecules.

Section 1: Synthesis and Crystallization: The Gateway to Atomic Resolution

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The latter is frequently the most significant bottleneck in the process.[1][3]

Proposed Synthesis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

A plausible synthetic route, adapted from established methods for similar aminophenyl ethanones, involves the bromination of a suitable precursor followed by functional group manipulation. A general two-step approach starting from 1-(2-amino-4-methylphenyl)ethanone is outlined below. The rationale is to introduce the bromo-substituent regioselectively, directed by the existing activating amino and methyl groups.

Experimental Protocol: Synthesis

  • Electrophilic Bromination: To a solution of 1-(2-amino-4-methylphenyl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). The use of NBS provides a milder and more selective brominating agent compared to elemental bromine.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine. The product is then extracted into an organic solvent, washed, dried, and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is a meticulous process that often requires screening a wide range of conditions.[3] The goal is to induce slow precipitation from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.

Classical Crystallization Techniques:

Several methods are commonly employed for the crystallization of small organic molecules:[1][3][4]

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often the simplest starting point.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Assess the solubility of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation Trials: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated cap or parafilm with pinholes to allow for slow evaporation.[5]

  • Vapor Diffusion Trials: In a small vial, dissolve the compound in a relatively high-boiling point solvent in which it is soluble. Place this vial inside a larger, sealed jar containing a lower-boiling point anti-solvent in which the compound is insoluble.[4]

  • Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. High-quality crystals are typically transparent with well-defined faces.[5]

Below is a workflow diagram illustrating the process from synthesis to obtaining single crystals.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start 1-(2-amino-4-methylphenyl)ethanone bromination Electrophilic Bromination with NBS start->bromination workup Work-up and Purification bromination->workup product 1-(2-Amino-5-bromo-4-methylphenyl)ethanone workup->product screening Solvent Solubility Screening product->screening evaporation Slow Evaporation screening->evaporation vapor_diffusion Vapor Diffusion screening->vapor_diffusion cooling Slow Cooling screening->cooling crystals Single Crystals evaporation->crystals vapor_diffusion->crystals cooling->crystals

Caption: Workflow for Synthesis and Crystallization.

Section 2: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[1][2][3]

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the atomic positions can be determined.

Experimental Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

The following diagram illustrates the workflow for SCXRD.

G crystal Single Crystal mounting Mount on Goniometer crystal->mounting xray Irradiate with X-rays mounting->xray diffraction Collect Diffraction Pattern xray->diffraction processing Data Processing (Unit Cell, Space Group) diffraction->processing solution Structure Solution (Initial Model) processing->solution refinement Structure Refinement solution->refinement structure Final Crystal Structure refinement->structure

Caption: Single-Crystal X-ray Diffraction Workflow.

Section 3: A Comparative Analysis of Alternative and Complementary Techniques

While SCXRD provides the most definitive structural information, other techniques can offer valuable insights, especially when single crystals are unobtainable.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze polycrystalline materials. Instead of a single crystal, a powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle.

While PXRD is a powerful tool for phase identification and analysis of crystalline materials, determining a crystal structure from powder data is significantly more challenging than from single-crystal data due to the overlap of diffraction peaks.[6][7] However, with modern computational methods, ab initio structure determination from powder data is becoming increasingly feasible for small organic molecules.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of molecules in solution. For 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be crucial.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR: Establishes correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.

While NMR provides excellent information about the covalent structure of a molecule, it does not directly provide information about the three-dimensional packing in the solid state.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: Provides the exact molecular weight and elemental composition of the molecule through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the molecular structure.[8]

  • Infrared Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[8] For the target compound, key stretches would include N-H (amine), C=O (ketone), and C-Br bonds.

Computational Modeling

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can be used to predict the lowest energy conformation of the molecule and to simulate its spectroscopic properties (e.g., NMR chemical shifts, IR frequencies). These theoretical predictions can then be compared with experimental data to support the proposed structure.

Section 4: Comparative Summary and Decision-Making Framework

The choice of analytical technique depends on the specific research question and the availability of a suitable sample.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.[2][3]Requires high-quality single crystals, which can be difficult to obtain.[1][3]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Does not require single crystals.Structure solution is complex due to peak overlap.[6][7]
NMR Spectroscopy Covalent structure, connectivity, stereochemistry in solution.Non-destructive, provides detailed information on molecular structure.Does not provide information on solid-state packing.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[8]High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.[8]Fast and simple to perform.Provides limited information on the overall molecular structure.
Computational Modeling Predicted molecular geometry, simulated spectroscopic data.Can be used when experimental data is unavailable.Predictions need to be validated by experimental data.

The following diagram provides a decision-making framework for the structural elucidation of a novel small molecule like 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

Caption: Decision-making framework for structural elucidation.

Conclusion

The structural determination of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, as with any novel compound, is best approached through a multi-faceted strategy. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its application is contingent on successful crystallization. In its absence, a combination of spectroscopic techniques (NMR, MS, IR), powder X-ray diffraction, and computational modeling can provide a highly confident structural assignment. This guide has outlined the experimental considerations and comparative strengths of these methods, providing researchers with a robust framework for the comprehensive characterization of new chemical entities.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Wang, Z., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • SPT Labtech. (n.d.).
  • Unknown. (n.d.). Crystallization of small molecules.
  • BenchChem. (n.d.).
  • Kato, T., et al. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods.
  • Reig, M., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole-based organic field-effect transistor.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by adhering to stringent protocols derived from data on closely related analogues. Our commitment is to empower you with the knowledge to maintain a secure research environment.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a conservative hazard assessment has been conducted by examining the SDSs of structurally similar compounds. This approach allows us to anticipate potential risks and establish robust safety protocols.

Key Anticipated Hazards:

  • Skin Irritation and Sensitization: Analogous compounds are known to cause skin irritation and may lead to allergic skin reactions[1][2].

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage[2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation[3][4][5][6].

  • Acute Toxicity (Oral): Some related compounds are harmful or toxic if swallowed[2][6][7].

Hazard ClassificationAnticipated Risk LevelSource Analogue Examples
Skin Corrosion/IrritationCategory 2 (Irritant)2-Bromo-4'-methylacetophenone, 4'-Bromo-2'-hydroxy-5'-methylacetophenone[2][4]
Serious Eye Damage/IrritationCategory 1 or 2 (Warning/Danger)2-Bromo-4'-methylacetophenone, 1-(4-Bromophenyl)ethanone[2][8]
Skin SensitizationSub-category 1A (May cause an allergic skin reaction)Aldrich - S477648 Safety Data Sheet[1]
Acute Toxicity (Oral)Category 3 or 4 (Toxic/Harmful)4-Aminoacetophenone, 1-(2-aminophenyl)-ethanone[2][6][7]
Specific target organ toxicityCategory 3 (May cause respiratory irritation)2-Bromo-4'-methylacetophenone, 4'-Bromo-2'-hydroxy-5'-methylacetophenone[3][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for mitigating the identified risks. The following recommendations are based on a high-level of precaution.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards[9][10].

    • Rationale: This is to prevent contact with the eyes, which can cause serious and potentially irreversible damage[2].

  • Skin and Body Protection:

    • Requirement: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or full suit should be worn[7]. Wear appropriate protective gloves and clothing to prevent skin exposure[3][9].

    • Rationale: Direct skin contact can lead to irritation and potential sensitization[1][2].

  • Hand Protection:

    • Requirement: Wear chemical-impermeable gloves[10][11][12]. The specific glove material should be selected based on breakthrough time and permeation rate for similar chemical structures. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use[6].

    • Rationale: To prevent dermal absorption and skin irritation[7].

  • Respiratory Protection:

    • Requirement: For operations that may generate dust or aerosols, a dust respirator is necessary. Ensure you use an approved/certified respirator or equivalent[7]. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood[5][7][8].

    • Rationale: To prevent inhalation, which can cause respiratory tract irritation[3][4][5][6].

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-(2-Amino-5-bromo-4-methylphenyl)ethanone will minimize exposure and ensure a safe workflow.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[2][7][8][9].

    • Keep the container tightly closed when not in use[2][3][4][5][6][7][9].

  • Preparation and Weighing:

    • All weighing and preparation of solutions should be performed within a certified chemical fume hood to control dust and vapor exposure.

    • Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits[7].

  • Experimental Use:

    • Handle the substance in a well-ventilated place[10].

    • Avoid contact with skin, eyes, and clothing[2][5].

    • Wash hands and face thoroughly after handling[2][3][4][8].

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear the full complement of prescribed PPE.

    • For dry spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust[3][4][8].

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • Clean the affected area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • All waste materials containing 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams[1].

  • Disposal Procedure:

    • Waste must be disposed of in accordance with all national and local regulations[1][2].

    • Entrust disposal to a licensed waste disposal company[2].

    • Handle uncleaned containers as you would the product itself[1].

Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

Safe Handling and Disposal Workflow cluster_prep Preparation & Handling cluster_cleanup Post-Handling cluster_disposal Final Disposal Receiving Receiving & Storage Weighing Weighing in Fume Hood Receiving->Weighing Secure Transport Experiment Experimental Use Weighing->Experiment Controlled Transfer Spill_Management Spill Management Experiment->Spill_Management Accidental Release Waste_Collection Waste Collection Experiment->Waste_Collection Routine Waste Spill_Management->Waste_Collection Contaminated Materials Disposal Licensed Disposal Waste_Collection->Disposal Scheduled Pickup

Caption: Workflow for safe handling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 11). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
  • Safety data sheet - BASF. (2026, February 12). BASF.
  • 4 - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, July 15). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25). Fisher Scientific.
  • 3 - SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Thermo Fisher Scientific.
  • 1-(2-aMino-4-hydroxy-3-Methylphenyl)ethanone - Safety Data Sheet - ChemicalBook. (2022, August 11). ChemicalBook.
  • 1-(2-amino-5-bromophenyl)ethanone - Safety Data Sheet - ChemicalBook. (2025, September 27). ChemicalBook.
  • 1-(2-Bromo-4-fluorophenyl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.